Cas no 1273675-00-5 (2-(2-bromo-4-methylphenyl)azetidine)

2-(2-ブロモ-4-メチルフェニル)アゼチジンは、ブロモ基とメチル基を有する芳香族アゼチジン誘導体であり、有機合成や医薬品中間体として重要な役割を果たします。この化合物は、分子内にアゼチジン環を含むため、剛直な構造と高い反応性を兼ね備えています。特に、ブロモ基の存在により、パラジウムカップリング反応などのクロスカップリング反応に適した前駆体として利用可能です。また、メチル基の導入により脂溶性が調整され、生体適合性の向上が期待されます。その特異的な構造から、創薬化学や材料科学分野での応用が注目されています。

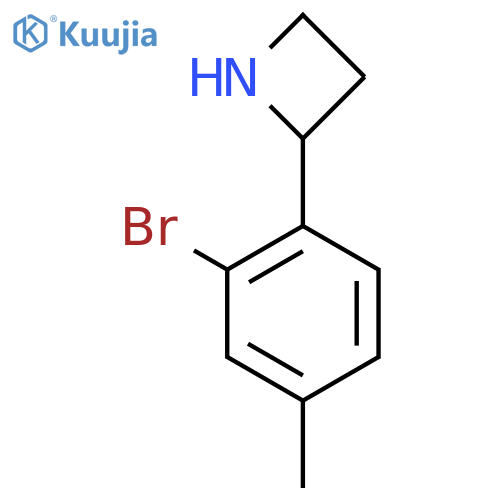

1273675-00-5 structure

商品名:2-(2-bromo-4-methylphenyl)azetidine

2-(2-bromo-4-methylphenyl)azetidine 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromo-4-methylphenyl)azetidine

- EN300-1895546

- AKOS017549329

- 1273675-00-5

-

- インチ: 1S/C10H12BrN/c1-7-2-3-8(9(11)6-7)10-4-5-12-10/h2-3,6,10,12H,4-5H2,1H3

- InChIKey: QUGZIPYVMVQKGZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C)C=CC=1C1CCN1

計算された属性

- せいみつぶんしりょう: 225.01531g/mol

- どういたいしつりょう: 225.01531g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-(2-bromo-4-methylphenyl)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1895546-0.5g |

2-(2-bromo-4-methylphenyl)azetidine |

1273675-00-5 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1895546-1.0g |

2-(2-bromo-4-methylphenyl)azetidine |

1273675-00-5 | 1g |

$1272.0 | 2023-06-01 | ||

| Enamine | EN300-1895546-0.05g |

2-(2-bromo-4-methylphenyl)azetidine |

1273675-00-5 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1895546-5.0g |

2-(2-bromo-4-methylphenyl)azetidine |

1273675-00-5 | 5g |

$3687.0 | 2023-06-01 | ||

| Enamine | EN300-1895546-1g |

2-(2-bromo-4-methylphenyl)azetidine |

1273675-00-5 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1895546-10g |

2-(2-bromo-4-methylphenyl)azetidine |

1273675-00-5 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1895546-2.5g |

2-(2-bromo-4-methylphenyl)azetidine |

1273675-00-5 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1895546-5g |

2-(2-bromo-4-methylphenyl)azetidine |

1273675-00-5 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1895546-0.25g |

2-(2-bromo-4-methylphenyl)azetidine |

1273675-00-5 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1895546-0.1g |

2-(2-bromo-4-methylphenyl)azetidine |

1273675-00-5 | 0.1g |

$867.0 | 2023-09-18 |

2-(2-bromo-4-methylphenyl)azetidine 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

1273675-00-5 (2-(2-bromo-4-methylphenyl)azetidine) 関連製品

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量